molecular formula C26H33N5O2S B2427212 7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE CAS No. 950346-29-9

7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B2427212
CAS No.: 950346-29-9
M. Wt: 479.64
InChI Key: GVDLEIMBRJXZRM-UHFFFAOYSA-N
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Description

7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridyl-substituted piperazine moiety, and a tetrahydrobenzothienopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothienopyrimidinone core, followed by the introduction of the tert-butyl group and the pyridyl-substituted piperazine moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE include other benzothienopyrimidines and pyridyl-substituted piperazines. Examples include:

  • 7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • 7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

The uniqueness of 7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O2S/c1-26(2,3)17-7-8-18-19(16-17)34-25-23(18)24(33)28-20(29-25)9-10-22(32)31-14-12-30(13-15-31)21-6-4-5-11-27-21/h4-6,11,17H,7-10,12-16H2,1-3H3,(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDLEIMBRJXZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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